Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate
Description
Properties
CAS No. |
920338-59-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3 |
InChI Key |
HDADUHXSEANEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)NN1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Method
- Starting Materials : 1-acetyl-1-carboxycyclopropane and hydrazine.
- Solvent : Typically conducted in an organic solvent such as ethanol or methanol.
- Temperature : Reaction is generally performed at room temperature or slightly elevated temperatures (25-50 °C).
- Mix 1-acetyl-1-carboxycyclopropane with hydrazine in the chosen solvent.
- Stir the mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction methods.
Yields : Yields from this method can vary but typically range between 50% to 70% depending on reaction conditions and purity of starting materials.
One-Pot Double Allylic Alkylation
- Starting Materials : Imine analogue of glycine.
- Catalyst : Chinchonidine-derived catalyst.
- Solvent : Anhydrous dichloromethane or similar solvents.
- Combine the imine analogue with the catalyst in an anhydrous solvent.
- Stir under nitrogen atmosphere at room temperature for an extended period (48 hours).
- After completion, add aqueous HCl to quench the reaction and extract the organic layer.
- Purify the product using standard organic purification techniques such as column chromatography.
Yields : This method can yield around 60% to 85%, depending on specific conditions and optimization of reaction parameters.
| Method | Key Reagents | Typical Yield (%) | Reaction Time |
|---|---|---|---|
| Cyclization with Hydrazine | 1-acetyl-1-carboxycyclopropane | 50 - 70 | Several hours |
| One-Pot Double Allylic Alkylation | Imine analogue, Chinchonidine | 60 - 85 | Up to 48 hours |
The preparation of methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate can be achieved through various synthetic routes, each offering distinct advantages in terms of yield and complexity. The cyclization method is straightforward but may offer lower yields compared to the more intricate one-pot allylic alkylation approach. Future research may focus on optimizing these methods further to enhance yields and reduce reaction times, contributing to more efficient synthesis in both academic and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate has shown potential in various biological activities:
-
Anticonvulsant Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For instance, studies have demonstrated effective doses (ED50) as low as 12.5 mg/kg with favorable protection indices compared to traditional anticonvulsants like phenytoin.
These results highlight the compound's potential as a therapeutic agent for seizure disorders.
Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index Compound A 12.5 310 24.8 Compound B 15.0 400 26.7 - Neurotoxicity Assessment : The neurotoxicity of these compounds was evaluated using the rotorod test, revealing varying degrees of safety profiles alongside anticonvulsant effects.
- Interaction with Neurotransmitter Systems : Specific substitutions within the spiro structure influence binding affinity towards GABAergic and glutamatergic systems, suggesting a multifaceted mechanism of action that could be leveraged for therapeutic development.
Material Science
In addition to its biological applications, this compound has potential uses in material science:
- Building Block for Complex Molecules : Its unique structure allows it to serve as a building block in the synthesis of more complex organic molecules.
- Development of New Materials : The compound is being explored for its role in developing new polymers and coatings with specific properties tailored for industrial applications.
Anticonvulsant Properties Study
A study published in the European Journal of Medicinal Chemistry focused on synthesizing various diazaspiro derivatives and testing their efficacy against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The findings indicated that modifications to the diazaspiro scaffold could enhance anticonvulsant activity while minimizing neurotoxic effects.
Pharmacological Profile Investigation
Another investigation assessed the pharmacological profile of diazaspiro derivatives, revealing their interaction with neurotransmitter systems and suggesting potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism by which methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and enzyme activities. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Yields : Hydrolysis-based methods for spirocyclic esters (e.g., 50% yield for 4a) are moderately efficient but may require optimization for diaza systems .
- Biological Relevance : The diaza core’s dual nitrogen atoms could enhance binding to metalloenzymes or nucleic acids, a hypothesis supported by the activity of related spirocyclic β-lactams .
Biological Activity
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- CAS Number : Not specified in the sources.
The compound features a spirocyclic structure that is characteristic of many biologically active compounds, allowing for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler diazaspiro compounds. Various synthetic routes have been explored to optimize yield and purity, with modifications in substituents leading to different biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For example, a study synthesized several 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane derivatives and evaluated their activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compound in this series demonstrated an effective dose (ED50) of 12.5 mg/kg with a favorable protection index compared to traditional anticonvulsants like phenytoin .
Neurotoxicity Assessment
Neurotoxicity was assessed using the rotorod test, which evaluates motor coordination in rodents. The tested compounds showed varying degrees of neurotoxicity, with some exhibiting acceptable safety profiles alongside their anticonvulsant effects .
Study on Anticonvulsant Properties
In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of diazaspiro compounds and tested their efficacy against seizures induced by MES and scPTZ models. The study concluded that certain modifications to the diazaspiro scaffold could enhance anticonvulsant activity while minimizing neurotoxic effects .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 12.5 | 310 | 24.8 |
| Compound B | 15.0 | 400 | 26.7 |
Pharmacological Profile
Another investigation focused on the pharmacological profile of various diazaspiro derivatives, assessing their interaction with neurotransmitter systems. It was found that specific substitutions at the nitrogen atoms within the spiro structure influenced binding affinity and selectivity towards GABAergic and glutamatergic systems, suggesting a multifaceted mechanism of action that could be leveraged for therapeutic development .
Q & A
Q. What synthetic methodologies are reported for the preparation of Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate?
Answer: The compound is synthesized via multistep protocols involving spirocyclization and selective functionalization. A representative method involves the decarboxylation of dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate using DMSO, water, and sodium chloride under reflux conditions. Post-reaction workup includes extraction with ethyl acetate, washing with saturated NaCl, drying, and vacuum concentration to isolate the product with ~50% yield. This approach emphasizes the role of solvent polarity and temperature in controlling reaction efficiency .
Q. How is the structural characterization of this spirocyclic compound validated in academic studies?
Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the spirocyclic framework and ester group positioning. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to verify molecular weight and functional groups. X-ray crystallography may be applied for absolute configuration determination when crystalline derivatives are available .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethyl acetate. Stability studies indicate sensitivity to prolonged exposure to moisture and acidic/basic conditions, necessitating storage under inert atmospheres at –20°C. Degradation products include hydrolyzed carboxylic acids and ring-opened byproducts, as observed via HPLC-MS .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselective functionalization of the diazaspiro[2.4]heptane core?
Answer: The spirocyclic scaffold exhibits regioselectivity challenges due to competing reactivity at the bridgehead nitrogen versus the ester group. Computational studies (DFT) and kinetic experiments reveal that electron-withdrawing groups on the ester enhance reactivity at the nitrogen, while steric hindrance from the methyl group directs functionalization toward the less hindered spiro carbon. Strategies such as protecting group manipulation (e.g., Boc or benzyl groups) are critical for selective derivatization .
Q. What contradictions exist in reported catalytic approaches for spirocycle synthesis, and how are they resolved?
Answer: Discrepancies arise in catalytic systems for spirocyclization: some studies favor transition-metal catalysts (e.g., Pd for C–N coupling), while others use organocatalysts for asymmetric induction. Contradictions are resolved by optimizing reaction parameters (e.g., solvent, temperature) and mechanistic studies (e.g., isotopic labeling to track bond formation). For example, Pd-catalyzed methods achieve higher yields but require rigorous exclusion of oxygen, whereas organocatalytic routes offer enantioselectivity at the cost of extended reaction times .
Q. What computational tools are employed to predict the bioactivity of derivatives of this compound?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the ester carbonyl). QSAR models correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties. These methods guide the prioritization of derivatives for in vitro testing .
Q. How does the spirocyclic architecture impact metabolic stability in preclinical models?
Answer: The rigid spiro structure reduces metabolic degradation by cytochrome P450 enzymes compared to linear analogs. In vitro microsomal assays (human/rat liver microsomes) show prolonged half-life (>2 hours) due to restricted rotation limiting enzyme access. However, ester hydrolysis remains a primary metabolic pathway, necessitating prodrug strategies or methyl group substitution to enhance stability .
Methodological Considerations
Q. What analytical workflows are recommended for resolving enantiomeric impurities in chiral derivatives?
Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane/isopropanol) effectively separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For trace-level impurities (<0.1%), LC-MS/MS with chiral stationary phases provides sensitivity down to ppm levels .
Q. How are reaction intermediates monitored in real-time to optimize synthetic yields?
Answer: In situ Fourier-transform infrared (FTIR) spectroscopy tracks key functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Online mass spectrometry (MS) coupled with flow reactors enables rapid identification of byproducts. Process analytical technology (PAT) tools, such as ReactIR, are critical for scaling up reactions while maintaining yield and purity .
Data Contradictions and Validation
Q. Discrepancies in reported crystallographic data for related spiro compounds: How are these addressed?
Answer: Inconsistent unit cell parameters or space group assignments arise from polymorphism or solvent inclusion. Redetermination of crystal structures under controlled conditions (e.g., slow evaporation from acetonitrile) and deposition in databases (e.g., Cambridge Structural Database) resolve ambiguities. Validation tools like PLATON check for structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
